N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
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Overview
Description
N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a complex organic compound that features a triazole ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-nitro-1H-1,2,4-triazole, which is then reacted with N,N-diethylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: Shares the triazole ring structure but lacks the nitro and aniline groups.
N,N-diethylaniline: Contains the aniline moiety but lacks the triazole ring and nitro group.
1-Methyl-3-nitro-1H-1,2,4-triazole: Contains the triazole and nitro groups but lacks the aniline moiety.
Uniqueness
N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is unique due to its combination of a triazole ring, nitro group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Properties
IUPAC Name |
N,N-diethyl-3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-4-17(5-2)10-7-6-8-11(9-10)21-13-14-12(18(19)20)15-16(13)3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAXAJIPICZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=NC(=NN2C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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